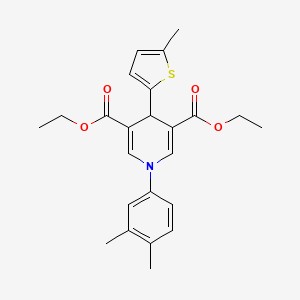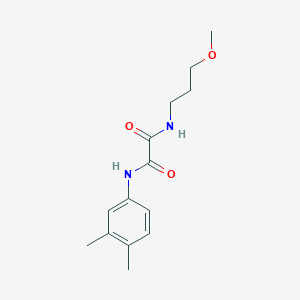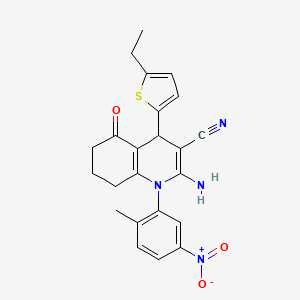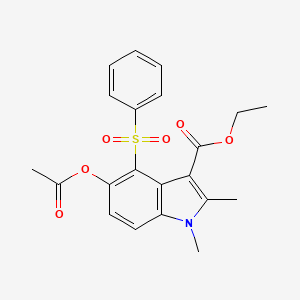![molecular formula C19H12BrN3O2 B15034613 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B15034613.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a pyridine carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing waste and production costs. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides, often used under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Bromophenyl)pyridine-3-carboxamide: Shares a similar pyridine carboxamide moiety but differs in the position of the bromophenyl group.
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide: Contains an imidazo[1,2-a]pyridine ring instead of a benzoxazole ring.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is unique due to its specific combination of structural features, including the bromophenyl group, benzoxazole ring, and pyridine carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H12BrN3O2 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-15-6-2-1-5-14(15)19-23-16-10-13(7-8-17(16)25-19)22-18(24)12-4-3-9-21-11-12/h1-11H,(H,22,24) |
InChI-Schlüssel |
KRXCZRLUXXDDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B15034537.png)

![4-oxo-4-[1-oxo-3-phenyl-11-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]butanoic acid](/img/structure/B15034541.png)
![Ethyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate](/img/structure/B15034548.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034560.png)
![(4Z)-4-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B15034573.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15034578.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034604.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-[(1-adamantylcarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B15034610.png)

![N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B15034642.png)

